molecular formula C18H28N2O2 B8160322 tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate

Cat. No.: B8160322
M. Wt: 304.4 g/mol
InChI Key: GNLMUOBRTDOQID-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is known for its application as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an amino-ethylphenyl moiety.

Preparation Methods

The synthesis of tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and piperidine ring in the compound contribute to the rigidity and orientation of the PROTAC, optimizing its interaction with the target protein and E3 ligase .

Comparison with Similar Compounds

tert-Butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides optimal properties for its use in targeted protein degradation.

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-ethylphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-13-12-15(19)6-7-16(13)14-8-10-20(11-9-14)17(21)22-18(2,3)4/h6-7,12,14H,5,8-11,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLMUOBRTDOQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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